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Compound of Interest

Compound Name: mono-tert-Butyl succinate

Cat. No.: B078004 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Mono-tert-butyl succinate (also known as 4-tert-butoxy-4-oxobutanoic acid) is a mono-ester

of succinic acid.[1][2][3][4][5][6] Its structure incorporates both a carboxylic acid and a tert-butyl

ester functional group, making it a useful building block in organic synthesis. This guide

provides a summary of its spectroscopic data and detailed experimental protocols for its

synthesis and characterization.

Physicochemical Properties
Property Value

CAS Number 15026-17-2

Molecular Formula C₈H₁₄O₄

Molecular Weight 174.19 g/mol

Melting Point 51-54 °C

Boiling Point 92 °C at 1.5 mmHg

(Data sourced from multiple chemical suppliers)[1][2][3][4][5]
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Spectroscopic Data
The following sections present the expected and experimental spectroscopic data for mono-
tert-butyl succinate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR)

While a specific experimental spectrum is not readily available in public databases, the

expected chemical shifts can be predicted based on the molecular structure. The protons of the

tert-butyl group are highly shielded and appear as a sharp singlet, while the methylene protons

of the succinate backbone appear as two distinct signals due to their different chemical

environments relative to the ester and carboxylic acid groups.

Table 1: Predicted ¹H NMR Spectroscopic Data for Mono-tert-butyl Succinate

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~12.0 Singlet, broad 1H -COOH

~2.6 Triplet 2H -CH₂-COOH

~2.5 Triplet 2H -CH₂-COO-tBu

~1.45 Singlet 9H -C(CH₃)₃

Note: Predicted values are based on typical chemical shifts for similar functional groups.[7]

¹³C NMR (Carbon-13 NMR)

The ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Table 2: ¹³C NMR Spectroscopic Data for Mono-tert-butyl Succinate

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://www.benchchem.com/product/b078004?utm_src=pdf-body
https://www.benchchem.com/product/b078004?utm_src=pdf-body
https://www.benchchem.com/product/b078004?utm_src=pdf-body
https://www.acdlabs.com/blog/t-butyl-group-t/
https://www.benchchem.com/product/b078004?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078004?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Chemical Shift (δ) ppm Assignment

~177 C=O (Carboxylic Acid)

~172 C=O (Ester)

~81 -C(CH₃)₃

~30 -CH₂-COOH

~29 -CH₂-COO-tBu

~28 -C(CH₃)₃

(Data based on the experimental spectrum available on SpectraBase for tert-butyl hydrogen

succinate)[8]

Infrared (IR) Spectroscopy
The IR spectrum is useful for identifying the key functional groups in the molecule. The

spectrum will be dominated by the stretching vibrations of the two carbonyl groups (one for the

carboxylic acid and one for the ester) and the broad O-H stretch of the carboxylic acid.

Table 3: Predicted IR Absorption Bands for Mono-tert-butyl Succinate

Wavenumber (cm⁻¹) Vibration Intensity

3300 - 2500 O-H stretch (Carboxylic Acid) Strong, very broad

2980 - 2960 C-H stretch (Alkyl) Medium to Strong

~1740 C=O stretch (Ester) Strong

~1710 C=O stretch (Carboxylic Acid) Strong

1320 - 1210
C-O stretch (Ester/Carboxylic

Acid)
Strong

1440 - 1395 O-H bend (Carboxylic Acid) Medium
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(Note: Predicted values are based on typical IR absorption frequencies for carboxylic acids and

esters.)[9][10][11][12][13]

Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight of the compound. The molecular ion

peak (M⁺) would be expected at an m/z of 174.19. A prominent fragment often observed for

tert-butyl esters is the loss of isobutylene, leading to a peak at [M-56]⁺.

Table 4: Predicted Mass Spectrometry Data for Mono-tert-butyl Succinate

m/z Assignment

174 [M]⁺

118 [M - C₄H₈]⁺

101 [M - OC₄H₉]⁺

57 [C₄H₉]⁺

Experimental Protocols
Synthesis of Mono-tert-butyl Succinate
This protocol is adapted from a known synthetic route.[4]

Materials:

Succinic anhydride

tert-Butanol

Toluene

N-Hydroxysuccinimide

4-Dimethylaminopyridine (DMAP)

Ethyl acetate
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10% Aqueous citric acid

Saturated brine

Anhydrous sodium sulfate

Ethyl ether

Petroleum ether

Procedure:

To a solution of toluene (100 mL) containing succinic anhydride (6.04 g, 60.40 mmol), add N-

hydroxysuccinimide (2.53 g, 22.01 mmol) and 4-dimethylaminopyridine (DMAP, 0.88 g, 7.23

mmol).

Add tert-butanol (10 mL) to the reaction mixture.

Heat the mixture under reflux for 48 hours.

After cooling to room temperature, dilute the mixture with ethyl acetate (50 mL).

Wash the organic layer sequentially with 10% aqueous citric acid (2 x 50 mL) and saturated

brine.

Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under

reduced pressure.

Recrystallize the crude product from a mixture of ethyl ether and petroleum ether (1:3, 25

mL) to yield pure mono-tert-butyl succinate.

Acquisition of Spectroscopic Data
General Protocol:

NMR: ¹H and ¹³C NMR spectra are typically recorded on a 300, 400, or 500 MHz

spectrometer. The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆)

containing tetramethylsilane (TMS) as an internal standard (0.00 ppm).
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IR: The IR spectrum is typically recorded using a Fourier-Transform Infrared (FTIR)

spectrometer, often with an Attenuated Total Reflectance (ATR) accessory for solid samples.

The spectrum is recorded over a range of 4000-650 cm⁻¹.

MS: Mass spectra can be obtained using various techniques such as Electrospray Ionization

(ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

Workflow Visualization
The following diagram illustrates the experimental workflow for the synthesis and purification of

mono-tert-butyl succinate.
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Synthesis of Mono-tert-Butyl Succinate

Succinic Anhydride +
tert-Butanol + Catalysts

in Toluene

Reflux for 48 hours

Workup:
- Dilute with Ethyl Acetate

- Wash with Citric Acid
- Wash with Brine

Dry over Na₂SO₄ and
Evaporate Solvent

Recrystallization from
Ethyl Ether/Petroleum Ether

Pure Mono-tert-Butyl
Succinate
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Caption: Workflow for the synthesis and purification of mono-tert-butyl succinate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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